(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid
CAS No.: 203866-19-7
Cat. No.: VC21549379
Molecular Formula: C20H18FNO4
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 203866-19-7 |
---|---|
Molecular Formula | C20H18FNO4 |
Molecular Weight | 355.4 g/mol |
IUPAC Name | (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/t12-,18-/m0/s1 |
Standard InChI Key | CJEQUGHYFSTTQT-SGTLLEGYSA-N |
Isomeric SMILES | C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Introduction
Chemical Identity and Structural Properties
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid belongs to the class of pyrrolidine derivatives featuring an Fmoc protective group, which is commonly used in peptide synthesis to protect amino groups. Its specific stereochemistry and fluorine substitution significantly influence its chemical and biological properties.
Molecular Identification
The compound can be identified through several key parameters as outlined in the table below:
Parameter | Value |
---|---|
CAS Number | 1228307-81-0, 203866-19-7 |
Molecular Formula | C₂₀H₁₈FNO₄ |
Molecular Weight | 355.4 g/mol |
Common Synonyms | N-Fmoc-cis-4-fluoro-L-proline, Fmoc-cis-4-Fluoro-L-proline, (2S,4S)-1-Fmoc-4-fluoropyrrolidine-2-carboxylic acid |
The compound is recognized by several synonyms in scientific literature, reflecting its widespread use in various research contexts .
Structural Characteristics
The structure of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is characterized by:
-
A pyrrolidine ring with specific stereochemistry (2S,4S), indicating the spatial arrangement of the substituents
-
A fluorine atom at the 4-position in a cis configuration relative to the carboxylic acid group
-
An Fmoc group protecting the nitrogen atom of the pyrrolidine ring
-
A carboxylic acid group at the 2-position
This specific stereochemical arrangement distinguishes it from the trans isomer (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid, which possesses different conformational properties .
Synthesis Methods
The synthesis of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis techniques that require precise control of reaction conditions to ensure the correct stereochemistry and high purity of the final product.
General Synthetic Approach
The synthesis generally involves:
-
Starting with an appropriate L-proline derivative with the correct (2S) stereochemistry
-
Introduction of the fluorine atom at the 4-position with careful control to achieve the (4S) stereochemistry
-
Protection of the amino group with the Fmoc group using standard protection methods
Advanced Synthetic Methods
Recent research has focused on developing more efficient methods for synthesizing fluorinated proline derivatives. One notable approach involves using (2S,4R)-N-Boc-4-hydroxy-L-proline as a starting material and employing a deoxyfluorination reaction with morpholinosulfur trifluoride . This method has been adapted for synthesizing both cis and trans isomers of 4-fluoro-L-proline derivatives with high stereoselectivity.
The development of these synthetic routes is particularly important for applications requiring large quantities or high purity of the compound, such as in peptide synthesis and radiochemistry studies .
Applications in Research and Development
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid has diverse applications across several scientific disciplines, making it a valuable compound in both academic and industrial research.
Peptide Synthesis
This compound serves as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc protective group allows for selective coupling with other amino acids while protecting the amino group, a crucial feature in sequential peptide synthesis strategies. The incorporation of this fluorinated proline into peptides can:
-
Alter the conformational properties of the resulting peptides
-
Enhance stability against enzymatic degradation
-
Modify biological activity through electronic effects of the fluorine atom
Drug Development
In pharmaceutical research, (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid offers significant advantages for drug design:
-
The fluorine substituent can improve bioavailability and metabolic stability of resulting drug candidates
-
It allows for the design of novel pharmaceutical compounds, particularly those targeting neurological disorders
-
The specific stereochemistry can influence interactions with biological targets, potentially leading to enhanced therapeutic effects
-
Incorporation into peptide-based drugs can create compounds with improved pharmacokinetic properties
Bioconjugation Applications
The compound is utilized in bioconjugation applications, facilitating the attachment of biomolecules to surfaces or other molecules . This property is particularly valuable in:
-
Creating targeted drug delivery systems
-
Developing diagnostic tools
-
Producing functionalized biomaterials
Analytical Chemistry
In analytical chemistry, this compound can be utilized in chromatographic techniques to improve the separation and identification of complex mixtures . The fluorine atom provides unique spectroscopic properties that can be exploited for analytical purposes, enhancing the accuracy and sensitivity of analytical methods.
Research Findings and Medical Imaging
Recent research has expanded our understanding of the applications of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid and related compounds, particularly in the field of medical imaging.
Radiolabeled Derivatives
Derivatives of 4-fluoroproline, particularly those labeled with radioactive fluorine-18 (¹⁸F), have significant applications in positron emission tomography (PET) imaging. The cis and trans isomers of 4-[¹⁸F]fluoro-L-proline have been used to investigate abnormal collagen biosynthesis in diseases such as:
Advances in Radiosynthesis
The development of automated radiosynthesis methods for cis- and trans-4-[¹⁸F]fluoro-L-proline represents an important advancement in this field. These methods typically involve:
-
Nucleophilic radiofluorination reactions
-
Single-step deprotection processes
-
Highly selective reactions that allow for efficient production of these imaging agents for clinical studies
These automated synthesis methods have made it possible to produce these valuable imaging agents more efficiently and reliably, facilitating their use in clinical research and potential diagnostic applications.
Comparative Analysis with Related Compounds
Understanding the unique properties of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid requires comparison with structurally related compounds.
Comparison with Trans Isomer
The trans isomer, (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid, differs in the stereochemistry at the 4-position of the pyrrolidine ring . This difference significantly affects:
-
Conformational preferences of the pyrrolidine ring
-
Biological activity when incorporated into peptides
-
Interaction with enzymes and receptors
-
Applications in imaging studies and pharmaceutical development
Comparison with Hydroxylated Analogue
The hydroxylated analogue, (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, represents another important comparison . Key differences include:
Property | Fluorinated Compound | Hydroxylated Compound |
---|---|---|
Electronic Effects | Strong electron-withdrawing fluorine | Moderately electron-withdrawing hydroxyl |
Hydrogen Bonding | Limited hydrogen bond acceptor | Both hydrogen bond donor and acceptor |
Metabolic Stability | Enhanced stability | Potential site for enzymatic modification |
Applications | Focused on stability and conformation | Focused on hydrogen bonding interactions |
These structural differences result in distinct applications in peptide chemistry and drug development, with each compound offering unique advantages depending on the specific research goals .
Future Research Directions
The ongoing investigation of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid suggests several promising directions for future research:
Synthetic Methodology Development
Efforts to develop more efficient and scalable synthesis methods for this compound and its derivatives continue to be an active area of research. These improvements could reduce production costs and increase accessibility for various applications .
Expanded Pharmaceutical Applications
Investigation of the compound's potential in creating peptides with enhanced stability, bioavailability, and specific biological activities represents an important frontier in drug development. The unique properties conferred by the fluorine substituent make it particularly valuable for creating therapeutic peptides with improved pharmacological properties .
Advanced Imaging Applications
Further exploration of radiolabeled derivatives for medical imaging applications, particularly through the development of novel radiosynthesis methods and clinical applications, holds significant promise for diagnostic medicine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume